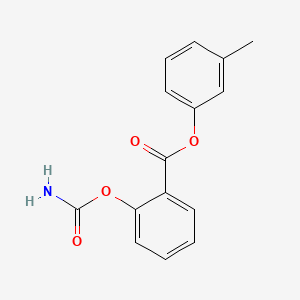
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, éster 3-metilfenílico de 2-((aminocarbonil)oxi)-, es un compuesto orgánico con la fórmula molecular C15H13NO3. Este compuesto es un derivado del ácido benzoico y se caracteriza por la presencia de un grupo funcional éster. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido benzoico, éster 3-metilfenílico de 2-((aminocarbonil)oxi)-, normalmente implica la esterificación de derivados del ácido benzoico. Un método común es la reacción del ácido benzoico con 3-metilfenol en presencia de un agente deshidratante como el cloruro de tionilo o la diciclohexilcarbodiimida (DCC). La reacción generalmente se lleva a cabo en condiciones de reflujo para asegurar la esterificación completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, éster 3-metilfenílico de 2-((aminocarbonil)oxi)-, experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo éster se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en alcoholes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como el ácido nítrico (HNO3) para la nitración o el bromo (Br2) para la bromación.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El ácido benzoico, éster 3-metilfenílico de 2-((aminocarbonil)oxi)-, se utiliza en diversos campos de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se emplea en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, éster 3-metilfenílico de 2-((aminocarbonil)oxi)-, implica su interacción con objetivos moleculares específicos. El grupo éster puede sufrir hidrólisis para liberar ácido benzoico y 3-metilfenol, que luego pueden interactuar con diversas vías biológicas. Los efectos del compuesto están mediados por su capacidad para formar enlaces de hidrógeno y participar en interacciones hidrofóbicas con las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido benzoico, éster 5-cloro-3-metilfenílico de 2-((aminocarbonil)oxi)-
- Ácido benzoico, éster 4-metilfenílico de 2-((aminocarbonil)oxi)-
Singularidad
El ácido benzoico, éster 3-metilfenílico de 2-((aminocarbonil)oxi)-, es único debido a la posición específica del grupo metilo en el anillo aromático, que puede influir en su reactividad e interacción con otras moléculas. Este isómero de posición puede resultar en diferentes propiedades químicas y biológicas en comparación con sus análogos.
Propiedades
Número CAS |
88599-49-9 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
(3-methylphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-5-4-6-11(9-10)19-14(17)12-7-2-3-8-13(12)20-15(16)18/h2-9H,1H3,(H2,16,18) |
Clave InChI |
DAOKQLIWUHRVQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















